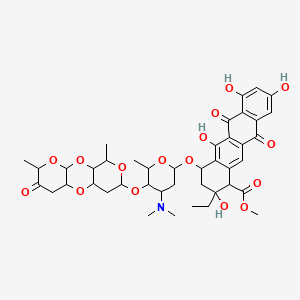
2-Hydroxyaclacinomycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyaclacinomycin B is an anthracycline antibiotic derived from the culture broth of a recombinant strain produced by protoplast fusion of two aclacinomycin-blocked mutants . This compound is known for its potent antitumor activity, particularly against murine leukemic L1210 cells . It is a derivative of aclacinomycin, with enhanced biological activity and a unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyaclacinomycin B is synthesized through a series of chemical modifications of anthracycline antibiotics. One method involves the chemical glycosidation of aclacinomycin to produce 2-hydroxyaclacinomycin A, which can then be further modified to obtain this compound . The synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the desired modifications are achieved.
Industrial Production Methods: Industrial production of this compound involves the use of recombinant strains of Streptomyces galilaeus. These strains are engineered through protoplast fusion techniques to produce the desired compound in significant quantities . The culture broth is then subjected to isolation and purification processes to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyaclacinomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s integrity.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antitumor activity and reduced toxicity. These derivatives are often tested for their efficacy in different biological systems to identify potential therapeutic applications .
Scientific Research Applications
2-Hydroxyaclacinomycin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationships of anthracycline antibiotics . In biology, it is used to investigate the mechanisms of action of antitumor agents and their effects on cellular processes . In medicine, this compound is studied for its potential use in cancer therapy due to its potent antitumor activity . In industry, it is used in the development of new antibiotics and other therapeutic agents .
Mechanism of Action
2-Hydroxyaclacinomycin B exerts its effects by inhibiting DNA synthesis and topoisomerase II activity . This inhibition leads to the disruption of cellular processes essential for tumor cell proliferation and survival. The compound also induces apoptosis in tumor cells, further contributing to its antitumor activity . The molecular targets and pathways involved in its mechanism of action include DNA, topoisomerase II, and various apoptotic pathways .
Comparison with Similar Compounds
2-Hydroxyaclacinomycin B is unique among anthracycline antibiotics due to its enhanced antitumor activity and reduced toxicity compared to its parent compound, aclacinomycin . Similar compounds include other anthracyclines such as daunorubicin, doxorubicin, and idarubicin . These compounds share similar mechanisms of action but differ in their chemical structures and biological activities . This compound stands out due to its specific modifications that enhance its therapeutic potential while minimizing adverse effects .
Properties
CAS No. |
85819-82-5 |
|---|---|
Molecular Formula |
C42H51NO16 |
Molecular Weight |
825.8 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H51NO16/c1-8-42(51)15-28(32-20(34(42)40(50)52-7)11-22-33(37(32)49)36(48)31-21(35(22)47)9-19(44)10-25(31)46)57-29-12-23(43(5)6)38(17(3)53-29)58-30-14-26-39(18(4)54-30)59-41-27(56-26)13-24(45)16(2)55-41/h9-11,16-18,23,26-30,34,38-39,41,44,46,49,51H,8,12-15H2,1-7H3 |
InChI Key |
YKOJDLMFXPQKSN-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |
Synonyms |
2-hydroxyaclacinomycin B 2HO-ACM-B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















